molecular formula C13H17NO4 B6239382 3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid CAS No. 664081-15-6

3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid

Cat. No. B6239382
CAS RN: 664081-15-6
M. Wt: 251.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid, also known as 3-HP-2-MPA, is an organic compound with a wide range of applications in the field of scientific research. It is a derivative of propionic acid, a naturally occurring fatty acid found in many foods and animal tissues. 3-HP-2-MPA has been used in numerous biochemical and physiological studies due to its ability to interact with various proteins and enzymes.

Scientific Research Applications

3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid has been used in a variety of scientific research studies due to its ability to interact with various proteins and enzymes. It has been used to study the pharmacological effects of drugs, the mechanism of action of proteins and enzymes, and the biochemical and physiological effects of different compounds. It has also been used to study the structure and function of proteins and enzymes, as well as the effects of various drugs on the body.

Mechanism of Action

3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid has been found to interact with a variety of proteins and enzymes. It binds to the active sites of these proteins and enzymes, thus inhibiting their activity. This binding is thought to be due to the presence of a hydrophobic pocket in the active site of the protein or enzyme, which allows 3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid to bind and block the active site.
Biochemical and Physiological Effects
3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as phosphatases and kinases, as well as proteins involved in cell signaling pathways. It has also been found to inhibit the activity of certain hormones, such as insulin and glucagon. In addition, it has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The use of 3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. In addition, it has a high binding affinity for proteins and enzymes, making it an ideal tool for studying their structure and function. However, there are some limitations to its use in laboratory experiments. For example, it has a tendency to degrade over time, which can lead to inaccurate results. In addition, its binding affinity can vary depending on the protein or enzyme being studied.

Future Directions

There are a number of potential future directions for the use of 3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid in scientific research. One such direction is the study of its effects on cell signaling pathways. It has been found to inhibit the activity of certain proteins involved in cell signaling pathways, and further research could help to elucidate the role of 3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid in these pathways. Another potential direction is the study of its effects on metabolism. It has been found to inhibit the activity of certain enzymes involved in metabolism, and further research could help to understand the role of 3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid in regulating metabolic pathways. Finally, further research could be conducted to explore the potential therapeutic applications of 3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid, such as its use as an anti-inflammatory or antioxidant agent.

Synthesis Methods

3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid is typically synthesized through a two-step process. The first step involves the reaction of 4-hydroxybenzoic acid with 2-methylpropanamide in a basic medium, resulting in the formation of 3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid. The second step involves the reaction of the acid with an esterifying agent, such as ethyl chloroformate, to form the ethyl ester of 3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid. This method has been found to be a reliable and efficient way to synthesize 3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid involves the reaction of 4-hydroxybenzaldehyde with 2-methylpropanoyl chloride to form 3-(4-hydroxyphenyl)-2-methylpropanal. This intermediate is then reacted with glycine to form the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "2-methylpropanoyl chloride", "glycine" ], "Reaction": [ "Step 1: 4-hydroxybenzaldehyde is reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form 3-(4-hydroxyphenyl)-2-methylpropanal.", "Step 2: The intermediate 3-(4-hydroxyphenyl)-2-methylpropanal is then reacted with glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS RN

664081-15-6

Product Name

3-(4-hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid

Molecular Formula

C13H17NO4

Molecular Weight

251.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.